molecular formula C13H15N3O4S B5827174 N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethylbenzenesulfonamide

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B5827174
M. Wt: 309.34 g/mol
InChI Key: WXWXUJQIOZAWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.07832714 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CBKinase1_007327, also known as CBKinase1_019727, HMS2558C17, SMR000172367, N-(2,4-Dihydroxy-6-methyl-pyrimidin-5-yl)-3,4-dimethyl-benzenesulfonamide, or N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethylbenzenesulfonamide, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . The primary targets of CBKinase1_007327 are yet to be identified .

Mode of Action

The compound’s mode of action is likely through the inhibition of its target kinases . It binds to the ATP-binding pocket of the kinase, preventing the kinase from phosphorylating its substrates . This inhibition disrupts the signal transduction pathways regulated by these kinases .

Biochemical Pathways

The biochemical pathways affected by CBKinase1_007327 are dependent on the specific kinases it inhibits . Kinases regulate a wide range of cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . Therefore, the inhibition of these kinases by CBKinase1_007327 could potentially affect any of these processes .

Pharmacokinetics

The pharmacokinetics of CBKinase1_007327, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties would significantly impact the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of CBKinase1_007327’s action would depend on the specific kinases it inhibits and the cellular processes these kinases regulate . Potential effects could include changes in cell proliferation, cell cycle progression, and apoptosis .

Action Environment

The action, efficacy, and stability of CBKinase1_007327 could be influenced by various environmental factors. These factors could include the presence of other molecules in the cell, the cell type, and the physiological conditions of the cell . .

Properties

IUPAC Name

3,4-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-7-4-5-10(6-8(7)2)21(19,20)16-11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWXUJQIOZAWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.